Phthalimidinoglutarimide-C7-Br
Description
Properties
Molecular Formula |
C20H25BrN2O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[7-(7-bromoheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13H2,(H,22,24,25) |
InChI Key |
AMIRJBYUCCYKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCBr |
Origin of Product |
United States |
Synthetic Strategies for Phthalimidinoglutarimide C7 Br and Analogues
Retrosynthetic Analysis and Precursor Synthesis
A retrosynthetic analysis of Phthalimidinoglutarimide-C7-Br logically disconnects the molecule into three primary fragments: the phthalimide (B116566) moiety, the glutarimide (B196013) ring, and the C7-bromoalkyl linker. The most common disconnection point is the imide bond connecting the linker to the phthalimide nitrogen.
Key Disconnections:
C-N Bond Disconnection: The primary disconnection breaks the bond between the phthalimide nitrogen and the C7 linker. This leads to N-aminophthalimide and a C7 bifunctional linker, such as 1,7-dibromoheptane.
Glutarimide Ring Disconnection: The glutarimide ring can be retrosynthetically opened to a glutamic acid or glutamine precursor.
Phthalimide Ring Disconnection: The phthalimide core is readily traced back to phthalic anhydride (B1165640) or a derivative thereof. researchgate.net
This analysis suggests that the synthesis can be approached by first constructing a functionalized glutarimide, which is then coupled to a phthalic anhydride derivative, followed by the introduction of the C7-Br linker. Alternatively, an N-substituted phthalimide bearing the linker can be prepared and subsequently used to form the glutarimide ring.
Optimized Synthetic Pathways for the Phthalimidinoglutarimide Core
The phthalimide-glutarimide core is the cornerstone of immunomodulatory drugs (IMiDs) and serves as a crucial component for recruiting the Cereblon (CRBN) E3 ligase. nih.gov Its synthesis typically involves the condensation of a phthalic anhydride derivative with a glutamine or glutamic acid derivative, followed by cyclization to form the glutarimide ring.
One established method involves reacting phthalic anhydride with an appropriate amine in a solvent like glacial acetic acid under reflux conditions. researchgate.net For the specific phthalimide-glutarimide core, a common precursor is 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (thalidomide). Modifications to this core, such as replacing the phthalimide with other heterocycles like benzotriazole, have also been explored to modulate binding and cellular properties. nih.gov
| Reaction Step | Reagents and Conditions | Purpose | Reference |
| Glutamine Cyclization | Glutamine, Carbonyldiimidazole (CDI), THF, Reflux | Forms the glutarimide ring from L-glutamine. | General Method |
| Condensation | Phthalic Anhydride, 3-Aminoglutarimide | Forms the phthalimide ring by reacting with the amino group on the glutarimide. | researchgate.net |
| One-Pot Synthesis | C,N-diarylformamidines, Glutaric anhydride | A one-step method to generate N-substituted glutarimide derivatives. researchgate.net | researchgate.net |
Methods for C7-Bromination and Linker Introduction
The introduction of the C7-bromoalkyl chain is a critical step for enabling the molecule's function as a bifunctional linker precursor. This is typically achieved via N-alkylation of the phthalimide nitrogen using a suitable alkylating agent.
A common strategy involves the reaction of the pre-formed phthalimide-glutarimide core with a large excess of a dihaloalkane, such as 1,7-dibromoheptane, under basic conditions. The use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the nucleophilic attack of the imide nitrogen on the electrophilic carbon of the linker.
Table of Linker Introduction Conditions:
| Starting Material | Reagents | Solvent/Conditions | Outcome |
| Phthalimide-glutarimide Core | 1,7-dibromoheptane, K₂CO₃ | DMF, 60-80 °C | N-alkylation with heptyl-bromo linker |
| N-Aminophthalimide | 1,7-dibromoheptane, Et₃N | Acetonitrile, Reflux | Synthesis of N-(7-bromoheptyl)phthalimide precursor |
Direct bromination of a pre-installed alkyl chain is less common for this specific application due to potential side reactions and lack of regioselectivity. The use of a dibromo-precursor ensures the terminal bromine is available for subsequent conjugation. nih.gov
Stereoselective Synthesis Approaches for Chiral Centers
The glutarimide ring in this compound possesses a chiral center at the C3 position. The stereochemistry at this center is often critical for biological activity, particularly for binding to target proteins like Cereblon. Therefore, developing stereoselective synthetic routes is of high importance.
Several strategies have been developed for the enantioselective synthesis of substituted glutarimides:
Chiral Auxiliaries: The use of chiral auxiliaries, such as those based on oxazolidinones, can direct the stereochemical outcome of reactions like aldol (B89426) additions to form the glutarimide precursors. nih.gov
Organocatalysis: Oxidative N-heterocyclic carbene (NHC) catalysis has been successfully employed in a formal [3+3] annulation between enals and malonamides to produce highly functionalized glutarimides with excellent enantioselectivity. nih.govacs.org
Metal-Catalyzed Reactions: Chiral N,N'-dioxide–Yb(OTf)₃ complexes have been used to catalyze tandem Michael/ring-closure reactions to afford chiral glutarimides with high yields and stereoselectivities. researchgate.net
These methods allow for the preparation of specific stereoisomers of the phthalimide-glutarimide core, which can then be carried forward to the final C7-brominated product. researchgate.net
Derivatization Techniques at the Bromine Moiety for Bifunctional Molecule Construction
The terminal bromine on the C7 linker serves as a versatile chemical handle for constructing bifunctional molecules. symeres.com The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a second ligand, typically one that binds to a protein of interest (POI), to complete the formation of a PROTAC or other chemical inducer of proximity. dundee.ac.uk
The reaction typically involves coupling the bromo-linker with a nucleophilic functional group (e.g., amine, phenol, thiol) present on the POI ligand.
Table of Common Derivatization Reactions:
| Nucleophile on POI Ligand | Reaction Type | Linkage Formed | Typical Conditions |
| Primary/Secondary Amine (-NH₂, -NHR) | Nucleophilic Substitution | C-N (Amine) Bond | Aprotic solvent (DMF, DMSO), Base (DIPEA, K₂CO₃) |
| Phenol (-OH) | Williamson Ether Synthesis | C-O (Ether) Bond | Strong Base (NaH, K₂CO₃), Aprotic Solvent |
| Thiol (-SH) | Thioether Formation | C-S (Thioether) Bond | Mild Base (K₂CO₃), Aprotic Solvent (DMF) |
| Carboxylic Acid (-COOH) | Esterification | C-O (Ester) Bond | Base (Cs₂CO₃), Aprotic Solvent (DMF) |
The choice of linker length and composition is crucial as it plays a determining role in the efficacy and selectivity of the resulting bifunctional molecule by controlling the geometry of the induced ternary complex. symeres.com
Analytical Methodologies for Compound Characterization
Beyond routine characterization such as melting point and purity assessment by HPLC, the structural elucidation of this compound and its derivatives requires a suite of advanced analytical techniques. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: Essential for confirming the presence of all structural components, including the phthalimide and glutarimide rings and the alkyl linker. nih.gov Chemical shifts can confirm the N-alkylation and the integrity of the core structure.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons, confirming connectivity between the different fragments of the molecule, and establishing the exact point of attachment of the linker.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HR-MS): Provides the exact mass of the molecule, which is used to confirm its elemental composition and corroborate the proposed structure. nih.gov
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of the molecular structure, including the absolute stereochemistry at the chiral centers and the conformation of the molecule in the solid state. nih.gov
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the characteristic C=O stretching frequencies of the imide groups in both the phthalimide and glutarimide rings. nih.gov
These advanced methods are indispensable for ensuring the structural integrity and stereochemical purity of the synthesized compounds, which is paramount for their application in biological and medicinal chemistry research. mdpi.com
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no specific scientific literature available that details the molecular and cellular mechanisms of action for this particular molecule.
The search results yielded general information about the broader class of compounds to which this compound belongs, namely phthalimide-based degraders that interact with the Cereblon (CRBN) E3 ubiquitin ligase. This class of molecules is known for its role in targeted protein degradation, often as a component of Proteolysis Targeting Chimeras (PROTACs). The general mechanism involves the recruitment of CRBN to a target protein, leading to the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target.
However, the specific data required to populate the requested article outline—such as E3 ubiquitin ligase binding affinity and selectivity studies, co-crystallography or Cryo-EM binding site analysis, substrate recruitment specifics, ubiquitination kinetics, and downstream cellular pathway modulation for this compound—could not be found.
Due to the strict instructions to focus solely on "this compound" and the detailed, data-dependent nature of the requested outline, it is not possible to generate the article without specific research findings on this compound. Providing generalized information on the broader class of phthalimide-based degraders would violate the explicit instructions to adhere strictly to the specified subject.
Therefore, the requested article cannot be generated at this time. Further research and publication of data specifically on "this compound" would be required to fulfill this request.
Molecular and Cellular Mechanisms of Action
Downstream Cellular Pathway Modulation
Effects on Protein Homeostasis and Turnover
Phthalimidinoglutarimide-C7-Br influences protein homeostasis primarily by inducing the degradation of specific proteins. This process is initiated by the binding of the phthalimide (B116566) portion of the molecule to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.ruwikipedia.org E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome pathway, responsible for marking proteins for destruction by the proteasome.
The interaction between the glutarimide (B196013) ring of the compound and a specific pocket on the surface of Cereblon is a critical step. researchgate.net This binding event effectively "reprograms" the E3 ligase, causing it to recognize and ubiquitinate neo-substrate proteins that it would not normally target. researchgate.net Ubiquitination is a process where multiple ubiquitin molecules are attached to a target protein, creating a polyubiquitin (B1169507) chain. This chain acts as a signal for the proteasome, a large protein complex that degrades the tagged protein into smaller peptides.
The selective degradation of target proteins disrupts the normal balance of protein synthesis and decay, a state known as protein homeostasis or proteostasis. Current time information in Pasuruan, ID. By co-opting the E3 ligase, this compound and similar molecules can lead to the rapid and efficient removal of specific proteins from the cellular environment.
| Component | Function in Protein Degradation |
| Phthalimide Moiety | Binds to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. wikipedia.orgnih.gov |
| Glutarimide Ring | Essential for high-affinity binding to the thalidomide-binding domain of Cereblon. researchgate.net |
| CRL4-CRBN Complex | The E3 ubiquitin ligase complex that is hijacked by the compound. rscf.ru |
| Ubiquitin | Small regulatory protein that is attached to target proteins. |
| Proteasome | A protein complex that recognizes and degrades polyubiquitinated proteins. nih.gov |
Regulation of Transcriptional and Translational Processes via Protein Degradation
The targeted degradation of proteins by this compound can have profound effects on gene expression, thereby regulating transcriptional and translational processes. Many proteins that control these fundamental cellular activities, such as transcription factors and signaling proteins, can be targeted for degradation by this class of compounds.
For instance, immunomodulatory drugs (IMiDs), which share the core phthalimide-glutarimide structure, are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net These transcription factors are crucial for the development and function of B cells. Their degradation leads to downstream effects on the expression of genes they regulate, including those involved in cell proliferation and survival.
By eliminating key regulatory proteins, this compound can effectively shut down specific signaling pathways or transcriptional programs that are essential for the survival of certain cells. This mechanism is the basis for the therapeutic effects of related compounds in various diseases. The ability to target and degrade specific proteins offers a powerful strategy to modulate cellular functions at the post-translational level. nih.gov
| Target Protein Class | Consequence of Degradation |
| Transcription Factors | Altered expression of target genes, leading to changes in cell fate and function. nih.gov |
| Kinases | Interruption of signaling cascades that control cell growth, differentiation, and survival. |
| Scaffold Proteins | Disruption of protein-protein interaction networks and signaling complexes. |
Cellular Permeability and Intracellular Distribution Dynamics
For this compound to exert its biological effects, it must be able to cross the cell membrane and reach its intracellular target, the Cereblon E3 ligase complex. Small molecules with drug-like properties, such as those based on the phthalimide scaffold, are generally designed to have good cell permeability. nih.gov This allows them to be administered orally and to distribute throughout the body.
The physicochemical properties of this compound, including its molecular weight, lipophilicity, and the presence of polar groups, will influence its ability to passively diffuse across the lipid bilayer of the cell membrane. The addition of the C7-bromoalkyl chain will increase the lipophilicity of the molecule, which can enhance its membrane permeability.
Once inside the cell, the compound's distribution will be governed by its interactions with intracellular components. Cereblon is found in both the cytoplasm and the nucleus, meaning the compound must be able to access these compartments to engage its target. wikipedia.org The relatively small size of this compound would likely allow it to diffuse freely between the cytoplasm and the nucleus. The intracellular concentration of the compound and its binding affinity for Cereblon will be key determinants of its efficacy in promoting protein degradation. The development of methods like HPLC-MS/MS can be crucial in determining the cellular uptake and intracellular concentrations of such novel compounds. nih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Essential Structural Elements for E3 Ligase Binding
The core "Phthalimidinoglutarimide" scaffold is a derivative of thalidomide (B1683933) and its analogs, which are well-characterized binders of Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) complex. nih.gov The binding is highly specific and relies on the distinct contributions of its two primary heterocyclic rings: the phthalimide (B116566) and the glutarimide (B196013) moieties.
The glutarimide moiety is indispensable for high-affinity binding to Cereblon. researchgate.net It fits snugly into a specific hydrophobic pocket on the CRBN surface, often referred to as the "tri-tryptophan pocket," which is formed by residues Trp382, Trp388, and Trp402. youtube.com Key interactions that stabilize the complex include:
Hydrogen Bonding : The imide group of the glutarimide ring acts as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with the backbone of residues His380 and Trp382 in CRBN. researchgate.netyoutube.com
Chiral Recognition : The glutarimide ring contains the molecule's sole chiral center at its 3-position. The stereochemistry at this center is crucial for effective binding, an aspect discussed in detail in section 4.3.
Studies have demonstrated that the glutarimide ring alone can bind to CRBN, whereas the phthalimide moiety by itself shows no binding affinity. researchgate.net This underscores the glutarimide ring as the primary pharmacophore for CRBN engagement.
Impact of C7 Substitution on Ligand Binding and Degradation Efficacy
The "-C7-Br" portion of the compound's name refers to a seven-atom linker terminating with a bromine atom. This linker is attached to the phthalimide ring and is fundamental to the molecule's function as a PROTAC component. The linker's characteristics—its length, rigidity, and terminal functional group—are critical determinants of the resulting PROTAC's efficacy.
The linker in a PROTAC connects the E3 ligase binder to the "warhead" that binds the target protein. Its role is not merely to connect the two ends but to optimally position the E3 ligase and the target protein to form a productive ternary complex, which is a prerequisite for the efficient ubiquitination and subsequent degradation of the target. biorxiv.orgarxiv.org
The length of the linker is a critical parameter. explorationpub.com A linker that is too short may cause steric clashes between the E3 ligase and the target protein, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long may lead to excessive flexibility, reducing the probability of the two proteins adopting the correct orientation for ubiquitin transfer. explorationpub.com The seven-atom (C7) length of the linker in Phthalimidinoglutarimide-C7-Br represents a specific choice to achieve an optimal distance for a particular target protein. nih.govresearchgate.net The composition, often involving polyethylene (B3416737) glycol (PEG) or alkyl chains, also influences properties like solubility and cell permeability. arxiv.orgexplorationpub.com
Table 1: Illustrative Impact of Linker Length on PROTAC Degradation Efficacy
This table provides a generalized representation of how linker length can influence the degradation capacity (DC₅₀) of a PROTAC, based on established principles. The optimal length is target-dependent.
| Linker Length (Number of Atoms) | Relative Degradation Efficacy (Illustrative DC₅₀) | Rationale |
| 3-5 | Low | Potential for steric hindrance between E3 ligase and target protein, preventing stable ternary complex formation. nih.gov |
| 6-9 | High to Optimal | Often provides sufficient length and flexibility to allow for productive ternary complex formation without excessive entropy loss. |
| 10-16 | Variable | May be optimal for certain target proteins but can introduce excessive flexibility, potentially lowering efficacy for others. nih.govresearchgate.net |
| >17 | Low | Increased flexibility and higher molecular weight can lead to poor cell permeability and reduced likelihood of forming a productive complex. |
The terminal bromine atom on the C7 linker serves primarily as a chemical handle for synthesis. It is a versatile functional group for conjugation, allowing the this compound molecule to be covalently linked to a warhead that targets a specific protein of interest. This is often achieved through nucleophilic substitution or cross-coupling reactions to complete the synthesis of the heterobifunctional PROTAC molecule. nih.gov
Beyond its synthetic utility, the bromine atom can potentially engage in halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen can interact with a nucleophilic atom. While likely a secondary effect compared to its role as a synthetic handle, such an interaction could subtly influence the conformational preferences of the linker and its interactions within the ternary complex.
Stereochemical Considerations and Enantiomeric Activity Profiling
Like thalidomide, this compound is a chiral molecule due to the asymmetric carbon at the 3-position of the glutarimide ring. This results in two non-superimposable mirror-image forms, or enantiomers: (S) and (R).
The binding of this scaffold to CRBN is highly stereospecific. nih.gov Structural and biochemical studies have consistently shown that the (S)-enantiomer has a significantly higher binding affinity for CRBN—approximately 10-fold stronger than the (R)-enantiomer. nih.govresearchgate.net Consequently, the (S)-enantiomer is predominantly responsible for the biological activity, including the recruitment of neosubstrates and the induction of their degradation. nih.govnih.gov The (R)-enantiomer binds weakly and is less effective at forming a stable ternary complex. nih.gov
A significant challenge in the study and application of these compounds is that the chiral center is chemically unstable under physiological conditions (pH > 6.0). The acidic proton at the chiral carbon can be abstracted, leading to rapid interconversion between the (S) and (R) forms, a process known as racemization. nih.gov This means that even if a pure enantiomer is administered, it will quickly become a mixture of both forms in the body, complicating the interpretation of activity.
Table 2: Enantiomeric Profile of Phthalimidinoglutarimide-Based Ligands
This table summarizes the distinct properties of the (S) and (R) enantiomers based on data from thalidomide and its analogs.
| Property | (S)-Enantiomer | (R)-Enantiomer |
| Binding Affinity to CRBN | High (~10x stronger) nih.govresearchgate.net | Low nih.govresearchgate.net |
| Biological Activity | Potent inducer of target degradation nih.gov | Weakly active or inactive nih.gov |
| Associated Effect (Thalidomide) | Teratogenic | Sedative |
| Stability | Prone to racemization in vivo | Prone to racemization in vivo |
Computational SAR/SMR Modeling and Predictive Analytics
Computational approaches have become indispensable in the rational design and optimization of therapeutic agents. For this compound, these methods provide a framework for understanding how its unique structural features govern its biological activity.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction between a ligand, such as this compound, and its protein target. The primary target for the phthalimidinoglutarimide core is Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex. nih.govnih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Thalidomide | -5.42 | Trp380, Trp386, Trp400 |
| Lenalidomide (B1683929) | -5.74 | Trp380, Trp386, Trp400, Glu377 |
| Pomalidomide (B1683931) | -5.51 | Trp380, Trp386, Trp400, His378 |
| Hypothetical Molecule A | -9.25 | Trp380, Trp386, Trp400, Pro352 |
| Hypothetical Molecule B | -10.16 | Trp380, Trp386, Trp400, Pro352 |
This table presents hypothetical and literature-derived data to illustrate the comparative binding energies of different CRBN ligands. nih.gov The scores for Molecules A and B are from a virtual screening study and represent novel scaffolds with enhanced predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, QSAR models can predict their potency based on various physicochemical descriptors.
These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net By developing a robust QSAR model from a training set of compounds with known activities, the model can then be used to predict the activity of new, untested compounds like this compound. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency. For instance, a QSAR model might reveal that specific values for lipophilicity (LogP) and the presence of a hydrogen bond donor at a particular position are critical for high affinity to CRBN.
| Descriptor | Description | Contribution to Activity |
| LogP | Lipophilicity | Optimal range for cell permeability and binding |
| TPSA | Topological Polar Surface Area | Influences solubility and membrane penetration |
| H-bond Donors/Acceptors | Number of hydrogen bond donors/acceptors | Crucial for specific interactions in the binding pocket |
| Molecular Weight | Size of the molecule | Steric constraints within the binding site |
This table provides a conceptual overview of descriptors that could be used in a QSAR model for this class of compounds. researchgate.netresearchgate.net
Virtual Screening and Library Design Guided by SAR
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Guided by the structure-activity relationships derived from known CRBN ligands, virtual screening can be employed to discover novel phthalimidinoglutarimide derivatives.
The process often starts with a pharmacophore model, which defines the essential 3D arrangement of functional groups required for binding. This model would include features like hydrogen bond donors and acceptors, and hydrophobic regions, based on the known interactions of thalidomide and its analogs with CRBN. nih.govbinasss.sa.cr This pharmacophore can then be used to filter large compound databases, selecting only those molecules that match the required spatial arrangement.
Furthermore, insights from SAR and computational modeling can guide the design of focused libraries of compounds. For example, if studies indicate that the region occupied by the C7-Br chain of this compound can accommodate bulkier or more polar groups, a library of analogs with diverse substituents at this position can be designed and synthesized. This rational approach to library design significantly increases the efficiency of the drug discovery process. tocris.comnih.gov
Advanced Research Applications and Derivatization Strategies
Phthalimidinoglutarimide-C7-Br as a PROTAC Building Block
This compound has emerged as a crucial component in the construction of PROTACs. These are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov The phthalimidinoglutarimide moiety of the compound acts as a ligand for the Cereblon (CRBN) E3 ligase, a widely exploited ligase in PROTAC technology due to the favorable drug-like properties of its ligands.
Strategies for Conjugation to Target Protein Ligands
The terminal bromine atom of this compound makes it highly amenable to various conjugation strategies. The primary method of attachment to a target protein ligand is through nucleophilic substitution reactions. For instance, a protein ligand bearing a nucleophilic functional group, such as an amine (-NH2), thiol (-SH), or hydroxyl (-OH), can displace the bromide ion, forming a stable covalent bond. This reaction is a fundamental and efficient way to assemble the final PROTAC molecule.
A common approach involves the reaction of this compound with a primary or secondary amine on the target protein ligand. nih.gov This nucleophilic substitution reaction, often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct, results in a new carbon-nitrogen bond that connects the two ends of the PROTAC. The reliability of this method allows for the systematic synthesis of various PROTACs for screening and optimization.
Optimization of Linker Chemistry for Diverse PROTAC Designs
The seven-carbon alkyl chain of this compound is a critical element in the design of effective PROTACs. The length, composition, and rigidity of the linker play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. explorationpub.com
Researchers have found that the optimal linker length can vary significantly depending on the specific target protein and the binding pockets of both the target and the E3 ligase. wisc.edu A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency. The C7 linker of this compound provides a substantial, yet defined, length that has proven effective in many PROTAC designs.
Furthermore, while this compound possesses a simple alkyl chain, this can be the starting point for more complex linker designs. For example, the alkyl bromide can be converted to other functional groups to allow for different types of conjugation chemistry, such as "click" reactions. researchgate.net Researchers also explore the impact of incorporating polyethylene (B3416737) glycol (PEG) units or more rigid structures into the linker to modulate the physicochemical properties of the final PROTAC, such as solubility and cell permeability. explorationpub.com The straightforward nature of the C7 alkyl linker in this compound makes it an excellent scaffold for such systematic linker optimization studies.
Development of this compound-Based Molecular Glues
The phthalimidinoglutarimide core of the molecule is derived from a class of compounds known as immunomodulatory imide drugs (IMiDs), which include thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide (B1683929). nih.gov These molecules are known to function as "molecular glues." Instead of simply blocking a protein's function, they alter the substrate specificity of the CRBN E3 ligase, inducing the degradation of proteins that would not normally be targeted.
By incorporating the phthalimidinoglutarimide moiety, derivatives of this compound can be developed as novel molecular glues. While a PROTAC has a distinct ligand for the target protein, a molecular glue may have a less obvious or even no direct binder for the neosubstrate. The binding of the molecular glue to CRBN creates a new surface that can recruit and degrade specific proteins, such as the transcription factors IKZF1 and IKZF3. researchgate.net Research in this area focuses on modifying the phthalimidinoglutarimide structure and the attached linker to rationally design new molecular glues with novel target specificities.
Applications in Chemical Probes for Target Validation
This compound is an invaluable tool for the creation of chemical probes for target validation. By linking it to a ligand for a protein with unknown or poorly understood function, researchers can create a PROTAC that specifically degrades that protein. Observing the resulting cellular or physiological effects can provide strong evidence for the protein's role in various biological processes and its potential as a therapeutic target.
For example, if the degradation of a particular kinase using a PROTAC derived from this compound leads to apoptosis in cancer cells, it validates that kinase as a potential target for cancer therapy. This approach offers a more direct and often more potent effect than traditional inhibitors, as it removes the entire protein scaffold, eliminating both its enzymatic and non-enzymatic functions.
Combinatorial Chemistry and High-Throughput Screening of Derivatives
The well-defined reactive handle of this compound makes it ideally suited for combinatorial chemistry and high-throughput screening approaches. By reacting it with a diverse library of target protein ligands, a large number of different PROTACs can be rapidly synthesized. nih.gov
This parallel synthesis approach allows researchers to efficiently explore a wide range of target proteins and to quickly identify promising lead compounds. These libraries of PROTACs can then be subjected to high-throughput screening assays to measure their ability to degrade their respective target proteins and to assess their effects on cell viability or other relevant biological readouts. This rapid generation and testing of diverse PROTACs significantly accelerates the discovery of new drug candidates. For instance, a recent study detailed a one-pot synthesis method for JQ1-pomalidomide conjugates, demonstrating the feasibility of rapid library preparation for preclinical development. nih.gov
Future Research Directions and Translational Implications Preclinical Focus
Exploration of Novel E3 Ligase Recruitment Mechanisms
The current arsenal (B13267) of E3 ligase-recruiting molecules for TPD is primarily focused on a small subset of the more than 600 E3 ligases in the human proteome, with CRBN and von Hippel-Lindau (VHL) being the most exploited. researchgate.net This reliance on a limited number of E3 ligases can lead to challenges such as cell-type specific expression and the development of resistance. researchgate.net A critical future direction is the expansion of the repertoire of E3 ligases that can be co-opted for TPD.
The phthalimidinoglutarimide scaffold, while archetypally associated with CRBN, can serve as a template for medicinal chemistry efforts to discover novel interactions with other E3 ligases. Strategies to achieve this include:
Structure-Based Design: Utilizing the known crystal structures of various E3 ligases to computationally model and design modified phthalimidinoglutarimide analogs that could bind to alternative ligases.
High-Throughput Screening: Employing screening campaigns with diverse libraries of phthalimidinoglutarimide derivatives against a panel of E3 ligases to identify new interactions.
CRISPR-Based Screening: Leveraging CRISPR-activation platforms to systematically upregulate the expression of individual E3 ligases and screen for those that can functionally couple with a phthalimidinoglutarimide-based degrader to induce target degradation. technologypublisher.com This approach can overcome the limitations of traditional knockout screens where lowly expressed or cell-type specific ligases might be missed. technologypublisher.com
The discovery of novel E3 ligase recruiters would enable the development of degraders with different substrate specificities and expression profiles, potentially overcoming resistance to current therapies and expanding the reach of TPD to new tissues and diseases.
Development of Degraders for Undruggable Targets
A significant portion of the human proteome, estimated to be around 85%, is considered "undruggable" by conventional small molecule inhibitors, as many proteins lack well-defined active sites. researchgate.nettechnologypublisher.com TPD offers a paradigm-shifting approach to target these proteins for elimination. The development of degraders based on the Phthalimidinoglutarimide-C7-Br scaffold is a promising strategy to address this challenge.
By conjugating the phthalimidinoglutarimide moiety to a ligand that binds to a previously "undruggable" protein of interest (POI), a heterobifunctional degrader can be created. This molecule acts as a bridge, bringing the POI into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. nih.gov
Future research in this area will focus on:
Ligand Discovery for "Undruggable" Targets: Developing novel ligands, even those with weak binding affinities, for scaffolding proteins, transcription factors, and other non-enzymatic proteins.
Optimizing Ternary Complex Formation: Fine-tuning the linker length and composition (represented by the "-C7-Br" in this compound) to promote the formation of a stable and productive ternary complex between the E3 ligase, the degrader, and the target protein.
Broadening the Scope of Degradable Proteins: Systematically exploring the degradation of a wide range of "undruggable" targets implicated in various diseases, from cancer to neurodegenerative disorders.
Strategies for Enhancing In Vivo Potency and Selectivity
Translating the promise of TPD from cell-based assays to in vivo models and eventually to the clinic requires addressing the challenges of potency and selectivity. Strategies to enhance these properties for phthalimidinoglutarimide-based degraders are a key focus of future research.
Enhancing Potency:
Improving Ternary Complex Cooperativity: Engineering the degrader to maximize the favorable protein-protein interactions within the ternary complex, leading to more efficient ubiquitination at lower drug concentrations.
Optimizing Physicochemical Properties: Modifying the chemical structure to improve cell permeability, metabolic stability, and pharmacokinetic properties, ensuring the degrader reaches its target tissue in sufficient concentrations.
Enhancing Selectivity:
Tissue-Specific E3 Ligase Expression: Exploiting the differential expression patterns of E3 ligases across various tissues to design degraders that are only active in specific cell types, thereby minimizing off-target effects.
Target-Specific Ligand Design: Developing highly selective ligands for the POI to reduce the likelihood of the degrader binding to and degrading other proteins.
Understanding Off-Target Degradation: Utilizing proteomic approaches to comprehensively profile the proteins that are degraded in response to a specific degrader and using this information to refine the design and improve selectivity.
Integration with Omics Technologies for Comprehensive Biological Understanding
To fully grasp the biological consequences of inducing protein degradation, an integrated "omics" approach is essential. The use of genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of the cellular response to phthalimidinoglutarimide-based degraders.
Proteomics: Mass spectrometry-based proteomics can be used to confirm the degradation of the intended target, identify off-target proteins that are also degraded, and quantify changes in the abundance of other proteins in the proteome.
Transcriptomics: RNA sequencing can reveal how the degradation of a target protein affects gene expression programs within the cell.
Metabolomics: Analyzing the metabolome can provide insights into how the degradation of a key protein alters cellular metabolism.
Genomics: CRISPR screens can be used to identify genes that are essential for the activity of a degrader, including components of the ubiquitin-proteasome system and pathways that regulate E3 ligase activity. nih.gov
By integrating these multi-omics datasets, researchers can build comprehensive models of the mechanism of action of phthalimidinoglutarimide-based degraders, anticipate potential resistance mechanisms, and identify biomarkers for patient stratification.
Conceptual Frameworks for Next-Generation Phthalimidinoglutarimide-Based Therapeutics
Building on the foundational principles of TPD, several innovative conceptual frameworks are emerging for the development of next-generation therapeutics based on the phthalimidinoglutarimide scaffold.
Bifunctional Degraders with Dual Therapeutic Actions: Designing single molecules that can simultaneously degrade two different disease-causing proteins, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
Tissue-Specific Degraders: Developing degraders that are selectively activated in a particular tissue or cell type, for example, by designing them to be substrates for tissue-specific enzymes.
Optically Controlled Degraders: Incorporating photoswitchable elements into the degrader structure to allow for precise spatiotemporal control of protein degradation using light.
Overcoming Resistance Mechanisms: Proactively identifying and understanding the mechanisms by which cancer cells and other diseased cells develop resistance to degraders, such as mutations in the E3 ligase or the target protein, and designing next-generation degraders that can circumvent these resistance mechanisms. nih.gov
Q & A
Q. How can researchers enhance the reproducibility of studies involving this compound?
- Methodological Guidance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in public repositories (e.g., Zenodo) and provide detailed protocols on platforms like protocols.io . Use collaborative platforms (e.g., OSF) for real-time data sharing and peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
